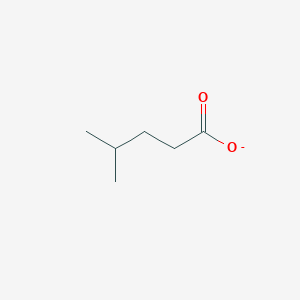

4-Methylpentanoate

Description

4-Methylpentanoate refers to esters or salts derived from 4-methylpentanoic acid (isohexanoic acid). The ethyl ester, ethyl this compound (CAS 25415-67-2), is a prominent derivative with diverse applications. It is characterized by a branched alkyl chain (4-methylpentanoyl group) and is recognized for its fruity aroma, contributing to flavor profiles in foods such as chili peppers, wines, and fermented products like Baijiu and sufu . Structurally, it is also utilized in pharmaceuticals and agrochemicals as a building block due to its chloroacetamido and methylpentanoate functionalities .

Propriétés

Formule moléculaire |

C6H11O2- |

|---|---|

Poids moléculaire |

115.15 g/mol |

Nom IUPAC |

4-methylpentanoate |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |

Clé InChI |

FGKJLKRYENPLQH-UHFFFAOYSA-M |

SMILES |

CC(C)CCC(=O)[O-] |

SMILES canonique |

CC(C)CCC(=O)[O-] |

Synonymes |

isobutyl acetate isobutylacetate |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isobutyl acetate is commonly synthesized via Fischer esterification, where isobutyl alcohol reacts with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, isobutyl acetate is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the product from the reaction mixture, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Isobutyl acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl acetate can be hydrolyzed back into isobutanol and acetic acid.

Oxidation: Isobutyl acetate can be oxidized to form isobutyric acid and other by-products.

Substitution: The ester group in isobutyl acetate can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Substitution: Various nucleophiles under controlled conditions.

Major Products

Hydrolysis: Isobutanol and acetic acid.

Oxidation: Isobutyric acid.

Substitution: Depending on the nucleophile used, various substituted esters.

Applications De Recherche Scientifique

Isobutyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a solvent in organic synthesis and chromatography.

Biology: Employed in the extraction of bioactive compounds from natural sources.

Medicine: Utilized in the formulation of pharmaceuticals and as a solvent in drug synthesis.

Industry: Commonly used in the production of paints, coatings, adhesives, and fragrances

Mécanisme D'action

The primary mechanism of action for isobutyl acetate is its role as a solvent. It dissolves various organic compounds, facilitating chemical reactions and processes. The compound’s effectiveness as a solvent is due to its ability to interact with both polar and non-polar substances, making it versatile in different applications .

Comparaison Avec Des Composés Similaires

Nematicidal Activity of Esters

Ethyl 4-methylpentanoate and related esters exhibit significant nematicidal activity against plant-parasitic nematodes like Meloidogyne javanica. Key findings include:

Key Observations :

- Ethyl this compound demonstrates high mortality rates but requires higher doses for egg-hatching inhibition compared to ethyl pent-4-enoate or methyl 3-methylbutanoate .

- The branched structure (4-methyl group) may enhance direct nematicidal activity but reduce efficacy in disrupting nematode reproduction .

Cytotoxicity in Scalarane Sesterterpenes

In marine sponge-derived scalarane sesterterpenes, substitution with a this compound group at C-12 significantly enhances cytotoxicity compared to valerate (straight-chain) analogs:

Mechanistic Insight :

Flavor and Aroma Contributions

Ethyl this compound is a key aroma compound in fermented foods and beverages, though its impact varies compared to other esters:

Stability Note:

- Ethyl this compound is retained in pressurized soy sauce, unlike Maillard reaction products like 2-hexyl-5-methylfuran-3-one, indicating thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.